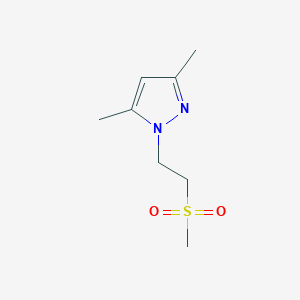
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid
Descripción general
Descripción
Azetidine-2-carboxylic acid (abbreviated Aze or Azc) is a plant non-protein amino acid homologue of proline with the molecular formula C4H7NO2 . It is a heterocyclic, 4 membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .
Synthesis Analysis
Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids. The key step involved the deprotection of α-chloro-β-amino-sulfinyl imidates with 4 N HCl in dioxane to afford the corresponding imidate hydrochloride, which underwent hydrolysis at 50 °C to yield ester .Molecular Structure Analysis
The molecular structure of azetidine-2-carboxylic acid is a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidine-2-carboxylic acid has an empirical formula of C4H7NO2 . Its molecular weight is 101.10 . It is available as a 98% pure compound .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid and its derivatives have been explored for their potential in various biological and foldameric applications. A study by Žukauskaitė et al. (2011) highlights the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest due to their conformational constraints and the presence of a bromo-substituted carbon center useful for further functionalization. These derivatives have shown promise in biological studies and in the development of foldamers, molecules that mimic the folding of biopolymers and have potential applications in nanotechnology and materials science Žukauskaitė et al., 2011.
Impact on Ion Transport in Plants
Azetidine-2-carboxylic acid, a related compound, has been used to investigate the relationship between protein synthesis and ion transport in plants. Research conducted by Pitman et al. (1977) demonstrated that this compound, acting as a proline analog, can inhibit the release of ions to the xylem in barley roots, affecting the plant's ability to transport essential nutrients Pitman et al., 1977.
Presence in the Food Chain
The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beets, has been investigated by Rubenstein et al. (2009). This research underscores the importance of understanding the potential impacts of naturally occurring non-protein amino acids in agriculture and their implications for human health and nutrition Rubenstein et al., 2009.
Synthetic Applications
Ji et al. (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, which are valuable intermediates for the synthesis of azetidine-3-carboxylic acid derivatives. These derivatives are of significant interest in medicinal chemistry due to their incorporation in various natural products and pharmaceutical compounds Ji et al., 2018.
Therapeutic Potential
Research has also explored the therapeutic potential of azetidine-2-carboxylic acid derivatives. For instance, Rojkind (1973) investigated the use of L-azetidine-2-carboxylic acid in ameliorating hepatic cirrhosis induced by carbon tetrachloride in rats, demonstrating its potential in inhibiting liver fibrosis Rojkind, 1973.
Safety And Hazards
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Propiedades
IUPAC Name |
1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFVMBVVCFGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)



![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)
